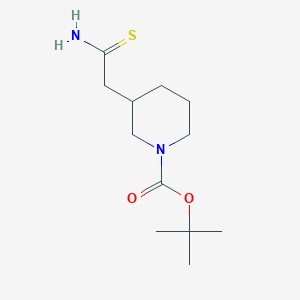

Tert-butyl 3-(2-amino-2-thioxoethyl)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 3-(2-amino-2-thioxoethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O2S1. It is used for research purposes1.

Synthesis Analysis

The synthesis of Tert-butyl 3-(2-amino-2-thioxoethyl)piperidine-1-carboxylate is not explicitly mentioned in the search results. However, similar compounds have been synthesized and used as precursors in the synthesis of other organic compounds2.Molecular Structure Analysis

The molecular structure of Tert-butyl 3-(2-amino-2-thioxoethyl)piperidine-1-carboxylate is not explicitly mentioned in the search results. However, the molecular formula is C12H22N2O2S1.Chemical Reactions Analysis

The specific chemical reactions involving Tert-butyl 3-(2-amino-2-thioxoethyl)piperidine-1-carboxylate are not mentioned in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of Tert-butyl 3-(2-amino-2-thioxoethyl)piperidine-1-carboxylate are not explicitly mentioned in the search results. However, it is known that the molecular weight of this compound is 258.381.Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Structure

Research has demonstrated the versatility of tert-butyl 3-(2-amino-2-thioxoethyl)piperidine-1-carboxylate and related compounds in the synthesis of enantiopure derivatives, such as 4-hydroxypipecolate and 4-hydroxylysine derivatives, highlighting their importance as building blocks in organic synthesis (J. Marin et al., 2004). The compound has also been synthesized as a cyclic amino acid ester, characterized by NMR spectroscopy and high-resolution mass spectrometry, and its structure determined via X-ray diffraction analysis, showing its significance in structural chemistry (T. Moriguchi et al., 2014).

Pharmaceutical Intermediate Applications

Tert-butyl 3-(2-amino-2-thioxoethyl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of biologically active compounds. For instance, it has been used in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in many biologically active compounds like crizotinib (D. Kong et al., 2016). Additionally, its derivatives have been used in the development of chiral pharmaceutical ingredients, demonstrating the compound's utility in asymmetric synthesis and its impact on drug development (T. Imamoto et al., 2012).

Chemical Synthesis and Modification

The compound and its derivatives are pivotal in chemical synthesis, offering routes to synthesize a variety of structurally diverse molecules. For example, it has been employed in the synthesis of sedridines, ethylnorlobelols, and coniine via reagent-based differentiation, showcasing its role as a versatile chiral building block in the preparation of bioactive alkaloids (D. Passarella et al., 2005).

Role in Asymmetric Synthesis

The asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives using tert-butyl 3-(2-amino-2-thioxoethyl)piperidine-1-carboxylate as a starting material highlights its contribution to the synthesis of complex chiral molecules, which are significant in the development of new pharmaceuticals and materials (C. Xue et al., 2002).

Safety And Hazards

The safety and hazards of Tert-butyl 3-(2-amino-2-thioxoethyl)piperidine-1-carboxylate are not explicitly mentioned in the search results.

Zukünftige Richtungen

The future directions of research involving Tert-butyl 3-(2-amino-2-thioxoethyl)piperidine-1-carboxylate are not mentioned in the search results.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and safety data sheets.

Eigenschaften

IUPAC Name |

tert-butyl 3-(2-amino-2-sulfanylideneethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2S/c1-12(2,3)16-11(15)14-6-4-5-9(8-14)7-10(13)17/h9H,4-8H2,1-3H3,(H2,13,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRUBOLNDTHUZMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(2-amino-2-thioxoethyl)piperidine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2596213.png)

![1,6,7,8-tetramethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2596216.png)

![4-Chloro-7-methoxypyrido[3,2-d]pyrimidine](/img/structure/B2596217.png)

![2-Imino-1-(3-methoxypropyl)-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino [1,2-a]pyrimidine-3-carboxamide](/img/structure/B2596225.png)

![N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2596227.png)